2-Fluoro-4-iodo-1,3-dimethylbenzene
Overview
Description
2-Fluoro-4-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8FI It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,3-dimethylbenzene (m-xylene) using fluorine and iodine sources under controlled conditions. The reaction may proceed as follows:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Fluoro-4-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine and iodine atoms can influence the reactivity and selectivity of the compound in electrophilic and nucleophilic substitution reactions. The methyl groups can also affect the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-bromo-1,3-dimethylbenzene
- 2-Fluoro-4-chloro-1,3-dimethylbenzene
- 2-Fluoro-4-methyl-1,3-dimethylbenzene
Uniqueness
2-Fluoro-4-iodo-1,3-dimethylbenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties
Properties
IUPAC Name |
3-fluoro-1-iodo-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPJLRWUUBGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283489 | |
Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803817-87-9 | |
Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803817-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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